molecular formula C13H6Cl3NO3 B5197444 (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone CAS No. 113456-95-4

(2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone

Cat. No. B5197444
CAS RN: 113456-95-4
M. Wt: 330.5 g/mol
InChI Key: YKXYUXFCGFBVKX-UHFFFAOYSA-N
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Description

(2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone, also known as CNM-III, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. CNM-III is a member of the family of chalcones, which are compounds that contain both a ketone and an enone group.

Mechanism of Action

The mechanism of action of (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone is not fully understood, but studies have shown that it may act through multiple pathways. (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has been shown to inhibit the activity of proteins such as nuclear factor-kappa B (NF-κB) and Akt, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has biochemical and physiological effects that make it a promising candidate for further research. (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. Additionally, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has also been shown to have anticancer properties, which may help to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

(2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has several advantages for lab experiments, including its ease of synthesis and its potential applications in the treatment of various diseases. However, there are also limitations to using (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone in lab experiments. For example, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone may have limited solubility in certain solvents, which can make it difficult to work with in the lab. Additionally, more research is needed to fully understand the mechanism of action of (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone and its potential side effects.

Future Directions

There are several future directions for research on (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone. One area of research is the development of new synthetic methods for (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone and related compounds. Another area of research is the investigation of the mechanism of action of (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone and its potential applications in the treatment of various diseases. Additionally, more research is needed to understand the potential side effects of (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone and to determine the optimal dosage and administration route for use in humans. Overall, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has the potential to be a valuable tool in the field of medicinal chemistry and warrants further investigation.

Synthesis Methods

The synthesis of (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone involves the reaction of 2-chloro-5-nitrobenzaldehyde with 3,4-dichloroacetophenone in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

(2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has anti-inflammatory, antioxidant, and anticancer properties. (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(3,4-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3NO3/c14-10-4-2-8(17(19)20)6-9(10)13(18)7-1-3-11(15)12(16)5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXYUXFCGFBVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367791
Record name Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113456-95-4
Record name (2-Chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113456-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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